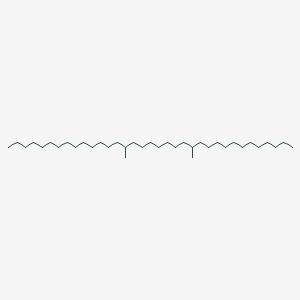
13,21-Dimethylpentatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,21-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76 It is a member of the alkane family, characterized by its saturated carbon chain with two methyl branches at the 13th and 21st positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13,21-Dimethylpentatriacontane can be achieved through several methods. One common approach involves the use of optically pure ®-(+)-citronellic acid as a starting material. The synthesis process includes esterification, epoxidation, and periodic acid oxidation, followed by Wittig olefination with n-nonylidene . The reaction conditions typically involve the use of solvents such as hexane and reagents like methyl acetoacetate.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through similar methods as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
13,21-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet (UV) light or heat.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
13,21-Dimethylpentatriacontane has several scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of long-chain hydrocarbons.
Industry: Utilized in the development of lubricants and coatings due to its stability and low reactivity.
Mécanisme D'action
The mechanism of action of 13,21-Dimethylpentatriacontane is primarily related to its physical properties rather than specific biochemical interactions. In biological systems, it functions as a component of the cuticular lipid layer, providing a barrier against desiccation and facilitating chemical communication among insects . Its hydrophobic nature allows it to interact with other lipid molecules, influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
13,23-Dimethylpentatriacontane: Another methyl-branched long-chain hydrocarbon with similar properties and applications.
15,21-Dimethylpentatriacontane: Shares structural similarities but differs in the position of methyl branches.
11,25-Dimethylpentatriacontane: Another variant with different methyl branch positions.
Uniqueness
13,21-Dimethylpentatriacontane is unique due to its specific methyl branch positions, which can influence its physical properties and interactions with other molecules. This uniqueness makes it valuable for studying structure-activity relationships in hydrocarbons and for specific applications in biological and industrial contexts.
Propriétés
Numéro CAS |
61358-31-4 |
|---|---|
Formule moléculaire |
C37H76 |
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
13,21-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-18-20-22-25-29-33-37(4)35-31-27-23-26-30-34-36(3)32-28-24-21-19-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
Clé InChI |
UQROALKDZAQWDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)CCCCCCCC(C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
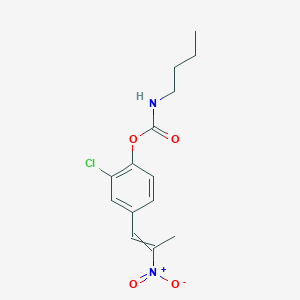
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
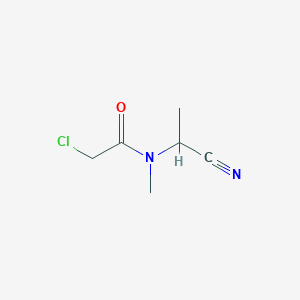
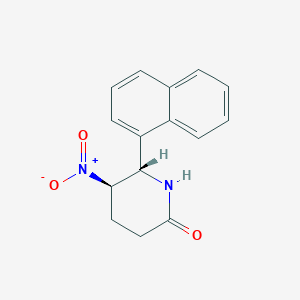
![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)
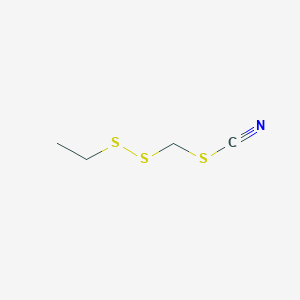
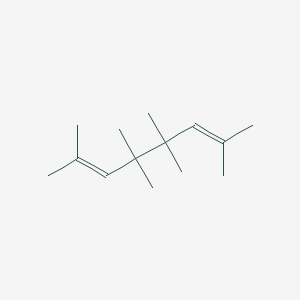
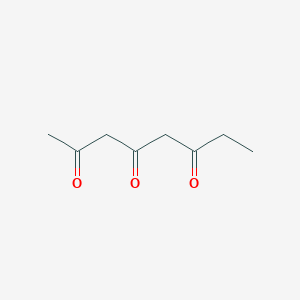
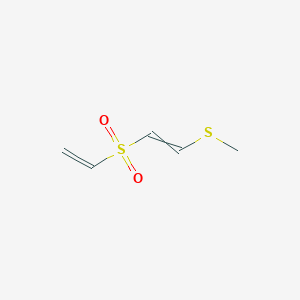
![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
